molecular formula C16H18N4 B7557270 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile

カタログ番号 B7557270
分子量: 266.34 g/mol
InChIキー: KCQYZPQACGAQSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile, also known as EPCQ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. EPCQ belongs to the class of quinoline derivatives, which have been studied extensively for their diverse biological activities.

作用機序

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile involves its interaction with various molecular targets in cancer cells. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile binds to DNA and inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and repair. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also inhibits the activity of protein kinases, which regulate cell signaling pathways that promote cell growth and survival. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile disrupts the cell cycle progression by inducing cell cycle arrest at the G2/M phase. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also modulates the expression of various genes involved in cancer progression, including the tumor suppressor p53 and the oncogene c-Myc.
Biochemical and Physiological Effects:
4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has been shown to have various biochemical and physiological effects in cancer cells. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile induces oxidative stress by increasing the production of reactive oxygen species, which can damage cellular components such as proteins and DNA. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also activates the unfolded protein response, which is a cellular stress response that regulates protein folding and degradation. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile modulates the expression of various cytokines and chemokines, which are involved in immune responses and inflammation. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also affects the metabolism of cancer cells by inhibiting the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle.

実験室実験の利点と制限

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has several advantages for lab experiments. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile is readily synthesized and purified, making it accessible for research purposes. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has been extensively studied in vitro, providing a wealth of information on its biological activities and mechanism of action. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has also been evaluated in vivo in animal models, demonstrating its potential as a therapeutic agent. However, there are also limitations to using 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile in lab experiments. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has not been evaluated in clinical trials, so its efficacy and safety in humans are unknown. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile may also have off-target effects on other molecular targets, which could complicate its use as a therapeutic agent.

将来の方向性

There are several future directions for 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile research. One direction is to evaluate the efficacy of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile in preclinical models of cancer, including xenograft models and patient-derived organoids. Another direction is to investigate the pharmacokinetics and pharmacodynamics of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile in animal models, including its absorption, distribution, metabolism, and excretion. A third direction is to identify biomarkers that can predict the response of cancer cells to 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile, which could improve patient selection for clinical trials. A fourth direction is to explore the potential of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile as a combination therapy with other anticancer agents, which could enhance its efficacy and reduce its toxicity. Overall, 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has shown promise as a novel anticancer agent, and further research is needed to fully understand its potential as a therapeutic agent.

合成法

The synthesis of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile involves the reaction of 4-chloroquinoline-3-carbonitrile with ethylpiperazine in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile as a yellow solid. The purity of 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile can be enhanced through recrystallization or chromatographic purification.

科学的研究の応用

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile has been studied for its potential as an anticancer agent. In vitro studies have shown that 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile induces apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes and disrupting the mitochondrial membrane potential. 4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases.

特性

IUPAC Name

4-(4-ethylpiperazin-1-yl)quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-2-19-7-9-20(10-8-19)16-13(11-17)12-18-15-6-4-3-5-14(15)16/h3-6,12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQYZPQACGAQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Ethylpiperazin-1-yl)quinoline-3-carbonitrile

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。